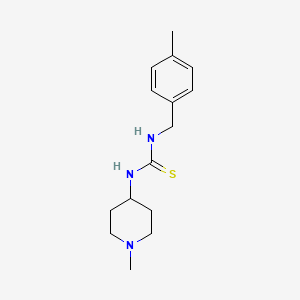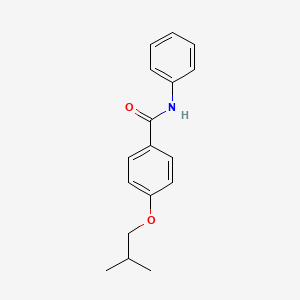
4-isobutoxy-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isobutoxy-N-phenylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as IBPB and belongs to the class of benzamides. IBPB has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of IBPB is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. IBPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. IBPB has also been shown to inhibit the activity of various proteins involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
IBPB has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that IBPB can inhibit the activity of COX-2 and reduce the production of prostaglandins, which are lipid mediators involved in the inflammatory response. IBPB has also been shown to inhibit the activity of various proteins involved in the regulation of cell growth and differentiation. In vivo studies have shown that IBPB can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Advantages and Limitations for Lab Experiments
IBPB has several advantages for lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, IBPB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For research on IBPB include the development of new synthetic methods, the exploration of potential therapeutic applications, and the elucidation of its mechanism of action.
Synthesis Methods
The synthesis of IBPB can be achieved through various methods, including the reaction of N-phenylbenzamide with isobutyl bromide in the presence of a base. Other methods include the reaction of N-phenylbenzamide with isobutanol and hydrochloric acid or the reaction of N-phenylbenzamide with isobutylamine and acetic anhydride. The purity of IBPB can be determined through various analytical techniques, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Scientific Research Applications
IBPB has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biological research. In medicinal chemistry, IBPB has been shown to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In materials science, IBPB has been used as a building block for the synthesis of various polymers and other materials. In biological research, IBPB has been used as a tool to study the molecular mechanisms of various biological processes, including protein-protein interactions and enzyme activity.
properties
IUPAC Name |
4-(2-methylpropoxy)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13(2)12-20-16-10-8-14(9-11-16)17(19)18-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIPNKGOTKQZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

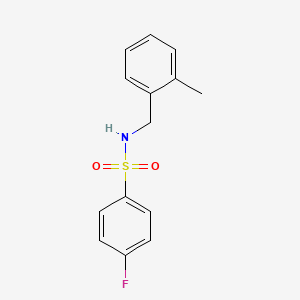
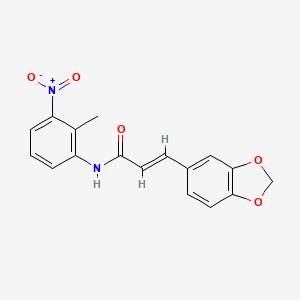
![5,5-dimethyl-3-[2-(2-propionylphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5771452.png)
![2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5771462.png)
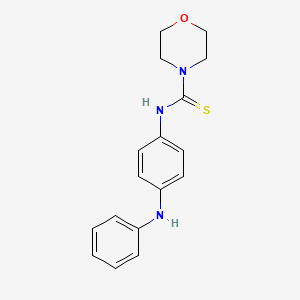
![2-[(2-chlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5771481.png)
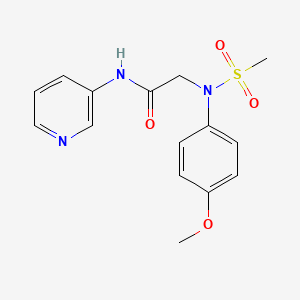

![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5771492.png)
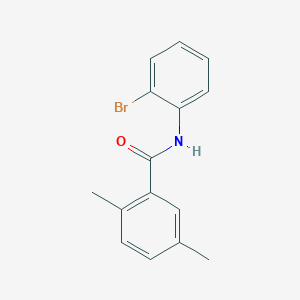
![N-[4-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5771503.png)

![1-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5771518.png)
